molecular formula C6H13NO3 B12913172 N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol CAS No. 117894-16-3

N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol

Cat. No.: B12913172
CAS No.: 117894-16-3
M. Wt: 147.17 g/mol
InChI Key: UBVOJPDDTVFNFJ-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic N-alkylated derivative of the naturally occurring pyrrolidine alkaloid, 1,4-dideoxy-1,4-imino-D-ribitol (DRB). This parent compound was first isolated from the root bark of the Mulberry tree ( Morus alba ) and is characterized as a polyhydroxylated pyrrolidine, also known as an iminosugar, which functions as a potent mimic of furanoside structures . This class of compounds is of significant interest in chemical biology and medicinal chemistry research due to its ability to interact with various enzymatic processes. The core structure of 1,4-dideoxy-1,4-imino-D-ribitol has demonstrated two primary, valuable biological activities in research settings. Firstly, it is a powerful inhibitor of eukaryotic DNA polymerases, which are enzymes crucial for DNA replication and repair . Studies have shown it can strongly inhibit the activities of replicative DNA polymerases like pol α, δ, and ε, with almost no effect on prokaryotic DNA polymerases, positioning it and its derivatives as potential anti-viral and anti-proliferative agents for research . Secondly, as an iminosugar, it exhibits glycosidase inhibitory activity, which is relevant for investigations into lysosomal storage disorders and metabolic diseases . The rationale for N-alkylation, such as the introduction of a methyl group, is to modulate the physicochemical properties of the parent compound. Research on similar iminosugars indicates that N-alkylation can enhance lipophilicity, thereby potentially improving cell membrane permeability and bioavailability in in vitro assay systems . This makes this compound a relevant derivative for probing structure-activity relationships and for use in cellular research where the high hydrophilicity of the parent compound may be a limitation. Consequently, this compound serves as a key intermediate and tool for researchers exploring the development of novel chemotherapeutic agents, the purine salvage pathway in parasites, and the function of glycosidases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117894-16-3

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5+,6-/m1/s1

InChI Key

UBVOJPDDTVFNFJ-NGJCXOISSA-N

Isomeric SMILES

CN1C[C@@H]([C@@H]([C@H]1CO)O)O

Canonical SMILES

CN1CC(C(C1CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of N Methyl 1,4 Dideoxy 1,4 Imino D Ribitol and Its Analogues

Stereoselective Synthetic Approaches to N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol

The creation of the D-ribo-configured pyrrolidine (B122466) ring with specific stereocenters is the central challenge in synthesizing this compound. Chemists have developed several stereoselective strategies to address this, often starting from readily available chiral molecules.

Chiral pool synthesis leverages the inherent stereochemistry of natural monosaccharides to build complex chiral molecules. This is a dominant strategy for producing iminosugars.

D-Glucose: The inexpensive and abundant D-glucose is another common starting point. chemrxiv.org Synthesis from D-glucose requires more extensive chemical manipulation to alter the stereochemistry to the D-ribo configuration. This often involves steps like selective protection of hydroxyl groups, oxidation, reduction, and epimerization to reorient the stereocenters correctly before the key cyclization step to form the pyrrolidine ring. chemrxiv.orgnih.gov For instance, N-alkylated deoxynojirimycin (a piperidine (B6355638) iminosugar) derivatives are readily synthesized from tetra-O-benzyl d-glucopyranose. nih.gov

D-Galactonolactone and D-Gulonolactone: Sugar lactones are versatile intermediates. D-galactonolactone can be used to synthesize 1,4-dideoxy-1,4-imino-D-glucitol, while D-gulonolactone has been successfully converted into 1,4-dideoxy-1,4-imino-D-ribitol, demonstrating the utility of these precursors in accessing different iminosugar isomers. researchgate.net

D-Allosamines: D-Allosamines and related sugars like D-allitol serve as precursors for the synthesis of their corresponding iminosugars, such as 1,4-dideoxy-1,4-imino-D-allitol. researchgate.net The synthetic strategies often involve creating a diene that can undergo ring-closing metathesis to form the pyrrolidine ring. researchgate.net

Starting MaterialKey Intermediate(s)Target Iminosugar ConfigurationReference(s)
D-RiboseL-LyxonolactoneD-ribitol researchgate.net
D-GlucoseTetra-O-benzyl d-glucopyranoseD-gluco (related piperidine) nih.gov
D-GulonolactoneNot specifiedD-ribitol, D-allitol researchgate.net
D-AllitolDiene precursorD-allitol researchgate.net

Ring-closing metathesis (RCM) has become a powerful and widely used method for constructing unsaturated rings, including the pyrrolidine core of iminosugars. capes.gov.brwikipedia.org The reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to intramolecularly cyclize a diene precursor, forming a cycloalkene and releasing ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org

This strategy is highly effective due to the functional group tolerance of modern catalysts. nih.gov In the context of iminosugar synthesis, a precursor containing two terminal alkene groups, synthesized from a chiral starting material like D-xylose or a glyceraldehyde derivative, is subjected to RCM. researchgate.netnih.gov This forms a polyhydroxylated pyrroline, which can then be dihydroxylated to yield the final saturated pyrrolidine iminosugar with the desired stereochemistry. researchgate.net RCM is a key step in many multi-step syntheses of both pyrrolidine and piperidine-based natural products. capes.gov.brresearchgate.net

The addition of organometallic reagents, particularly Grignard reagents, to chiral electrophiles is a fundamental strategy for creating new carbon-carbon bonds with high stereocontrol. aalto.fimonash.edu In iminosugar synthesis, this method is often used to establish a key stereocenter early in the synthetic sequence.

A common approach involves the highly stereoselective addition of a Grignard reagent, such as vinylmagnesium bromide, to a chiral imine or a lactam derived from a carbohydrate or amino acid. researchgate.net For example, the synthesis of 1,4-dideoxy-1,4-imino-D-allitol utilizes the addition of vinylmagnesium bromide to an imine formed from (R)-2,3-O-isopropylidine glyceraldehyde. researchgate.net This reaction sets the stereochemistry of the resulting amino alcohol, which is then elaborated into a diene for a subsequent ring-closing metathesis (RCM) step. researchgate.net Chelation-controlled addition of Grignard reagents to lactols derived from sugars like D-xylose is another effective technique to control the stereochemical outcome. nih.govyoutube.com

Epoxides are highly useful three-membered ring intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening by various nucleophiles. rsc.orgkhanacademy.org This reactivity is harnessed for the synthesis of polyhydroxylated pyrrolidines through intramolecular cyclization.

The general strategy involves synthesizing a precursor that contains both an epoxide and an amine functionality, correctly positioned to allow for intramolecular attack. The amine nucleophile attacks one of the epoxide carbons in an SN2-type reaction, leading to the formation of the five-membered pyrrolidine ring. youtube.com This ring-closure reaction is typically highly regioselective and stereospecific, proceeding with an inversion of configuration at the carbon being attacked. organic-chemistry.org This method allows for the precise installation of hydroxyl groups and control of stereocenters, making it a valuable tool in constructing complex molecules like iminosugars. rsc.orgorganic-chemistry.org

Tandem, or cascade, reactions combine multiple bond-forming events into a single operational step, offering significant advantages in terms of efficiency, atom economy, and reduction of waste. acs.org Several such strategies have been developed for the synthesis of N-alkylated iminosugars.

One notable example is a one-step amination-cyclization cascade reaction. acs.org This method allows for the stereoselective conversion of iodo-aldoses or iodo-ketoses into N-substituted iminosugars in high yields. acs.org The reaction proceeds by forming an imine between the sugar's carbonyl group and a primary amine (e.g., methylamine), which is followed by an intramolecular displacement of the iodide to form a cyclic imine. This intermediate is then reduced in situ to yield the final N-alkylated iminosugar. acs.org This approach provides the shortest and highest-yielding syntheses for several N-alkylated iminosugars to date. acs.org Another reported tandem reaction involves the N-alkylation/vinylogous aldol (B89426) reaction of specific α-iminoesters to create substituted heterocyclic systems. nih.gov

Synthesis of this compound Analogues and Derivatives

To explore structure-activity relationships and develop compounds with improved or novel biological activities, numerous analogues and derivatives of the core iminosugar scaffold have been synthesized. These modifications typically involve N-alkylation, C-alkylation, or alteration of the hydroxyl groups.

A versatile synthetic toolbox has been developed for creating a wide range of N-alkylated iminosugar derivatives. mdpi.comresearchgate.net These modifications are often achieved through direct N-alkylation or reductive amination on the pyrrolidine nitrogen. nih.gov Analogues include:

N-Arylalkyl derivatives: These are synthesized to explore the impact of aromatic substituents on enzyme inhibition. nih.gov

C-Glycosides: In these analogues, the anomeric oxygen is replaced by a carbon atom, which can be further functionalized. nih.gov Their synthesis can involve organometallic addition to N-glycosylhydroxylamines or cross-metathesis reactions. researchgate.netresearchgate.net

Lipophilic Derivatives: O-alkylation of the hydroxyl groups can be used to create more lipophilic iminosugars, which may have different cell permeability and biological activity profiles. core.ac.uk

Multivalent Iminosugars: These complex structures feature multiple iminosugar units tethered to a central core. mdpi.comnih.gov They are designed to take advantage of the "multivalent effect," where the clustered presentation of the inhibitor can lead to a dramatic increase in binding affinity and inhibitory potency compared to the single-unit (monovalent) analogue. mdpi.comnih.gov

Analogue TypeSynthetic ModificationPurposeReference(s)
N-Arylalkyl derivativesAlkylation of the ring nitrogen with arylalkyl groups.Explore steric and electronic effects on binding. nih.gov
C-GlycosidesReplacement of the anomeric oxygen with a carbon linker.Create stable mimics of glycosides. nih.govresearchgate.net
O-Alkylated derivativesAlkylation of one or more hydroxyl groups.Increase lipophilicity, alter solubility. core.ac.uk
Multivalent clustersCovalent linking of multiple iminosugar units.Exploit the multivalent effect for enhanced inhibition. mdpi.comnih.gov

N-Alkylated and N-Arylmethyl Substituted Derivatives of 1,4-Dideoxy-1,4-imino-D-ribitol

The introduction of substituents on the nitrogen atom of the 1,4-dideoxy-1,4-imino-D-ribitol ring is a primary strategy for modulating biological activity. A versatile synthetic toolbox has been developed for creating a wide array of N-alkylated and N-arylmethyl derivatives. mdpi.com

One common method involves the direct N-alkylation of the parent iminosugar using appropriate alkyl or arylmethyl halides. However, this approach can be inefficient, often requiring elevated temperatures and resulting in low yields. mdpi.com A more effective and widely adopted method is reductive amination. mdpi.com This strategy involves reacting the secondary amine of the iminosugar scaffold with an aldehyde, leading to the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-substituted product. This process is generally smoother, faster, and provides significantly better yields. mdpi.com

For instance, the synthesis of N-arylalkyl imino-ᴅ-lyxitol derivatives, which are stereoisomers of ribitol (B610474) derivatives, has been achieved by first preparing a protected N-benzylpyrrolidine intermediate. beilstein-journals.org Subsequent debenzylation followed by alkylation with various arylalkyl bromides under basic conditions yields the desired N-substituted products. beilstein-journals.orgbeilstein-journals.org This modular approach allows for the systematic introduction of diverse functional groups to probe structure-activity relationships. A variety of terminal groups, including nitriles, azides, alkynes, and fluorinated moieties, have been successfully conjugated to the iminosugar nitrogen, enabling further chemical modifications or the attachment of reporter tags. mdpi.com

Derivative TypeSynthetic MethodPrecursorsKey Features
N-Alkylated Derivatives Reductive AminationIminosugar (e.g., 1,5-dideoxy-1,5-imino-D-xylitol), AldehydeHigh yields, mild reaction conditions. mdpi.com
N-Arylmethyl Derivatives AlkylationIminosugar, Arylalkyl bromideAllows introduction of bulky aromatic groups. beilstein-journals.orgbeilstein-journals.org
Functionalized N-Alkyl Derivatives Reductive AminationIminosugar, Aldehyde with terminal group (azide, alkyne, etc.)Creates "clickable" handles for further conjugation. mdpi.com

Multivalent Pyrrolidine Iminosugar Architectures and their Synthetic Routes

The strategy of multivalency, where multiple iminosugar units are linked to a central core, has been employed to design potent glycosidase inhibitors. nih.govresearchgate.net These clustered architectures can induce significant increases in enzyme inhibition compared to their monovalent counterparts, an observation known as the multivalent effect. nih.gov Synthetic approaches have been developed to create a range of multivalent systems, from simple divalent molecules to complex structures bearing numerous pyrrolidine motifs. nih.govmdpi.comrsc.org

A predominant and highly efficient method for constructing these architectures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com The synthesis typically follows a convergent strategy:

Functionalization of the Iminosugar: The monovalent iminosugar, such as 1,4-dideoxy-1,4-imino-D-ribitol, is first N-alkylated with a linker containing a terminal azide (B81097) or alkyne group. This creates the iminosugar building block, or "anchoring moiety". mdpi.com

Scaffold Preparation: A central scaffold molecule is prepared, featuring a complementary set of functional groups (alkynes to react with azides, or vice versa). Scaffolds can be designed to present two, three, four, or even more reactive sites, defining the valency of the final construct. mdpi.com

Coupling Reaction: The functionalized iminosugar is then "clicked" onto the multivalent scaffold using CuAAC conditions, typically involving a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). mdpi.com This reaction is high-yielding and tolerant of the various functional groups present on the iminosugar.

ArchitectureSynthetic StrategyKey ReactionExample Precursors
Divalent Convergent SynthesisCuAACAzido-iminosugar, dialkyne scaffold. nih.govmdpi.com
Trivalent Convergent SynthesisCuAACAzido-iminosugar, tris[(propargyloxy)methyl]aminomethane scaffold. mdpi.com
Tetravalent Convergent SynthesisCuAACAzido-iminosugar, tetravalent alkyne scaffold. mdpi.com
Nonavalent Convergent SynthesisCuAACAzido-iminosugar (ribose configured), nonavalent alkyne scaffold. mdpi.com

C-Azanucleoside Derivatives Incorporating the 1,4-Dideoxy-1,4-imino-D-ribitol Moiety

The synthesis of C-azanucleosides involves the formation of a stable carbon-carbon bond between the C1 position of a sugar or sugar-mimic and a nucleobase. In the context of 1,4-dideoxy-1,4-imino-D-ribitol, this would create an analogue where the pyrrolidine ring serves as the southern hemisphere of the nucleoside. While extensive research exists for the synthesis of N-substituted derivatives, specific examples detailing the synthesis of C-azanucleosides directly from the 1,4-dideoxy-1,4-imino-D-ribitol scaffold are not prominently featured in the reviewed literature. However, general synthetic strategies for C-nucleosides can be extrapolated. A common approach involves the reaction of a suitably activated sugar derivative (such as a lactone or a protected sugar halide) with a metalated (e.g., lithiated) or organometallic derivative of the desired heterocycle (nucleobase). Another strategy involves the construction of the heterocyclic base onto a C1-functionalized sugar precursor. Applying this to the iminosugar scaffold would likely require the synthesis of a C1-functionalized pyrrolidine derivative that could then be coupled with a nucleobase precursor.

Borylated 5-Membered Ring Iminosugar Analogues

The incorporation of boron-containing pharmacophores, such as boronic acids and their esters, into drug leads is a growing area of medicinal chemistry. mdpi.com These groups can form reversible covalent bonds with nucleophilic residues in enzyme active sites. nih.govcolab.ws A library of borylated pyrrolidine iminosugars has been synthesized to explore this potential. mdpi.com

The primary synthetic route to these analogues involves the N-alkylation of a parent iminosugar. nih.govcolab.ws The process utilizes an alkylating agent that already contains the boronate group. For example, pyrrolidine iminosugars with L-gulose stereochemistry have been functionalized by reacting them with an ortho- or meta-substituted benzyl (B1604629) bromide bearing a pinacol (B44631) boronate ester. mdpi.com This reaction introduces the borylated moiety onto the ring nitrogen. The resulting boronate ester can then be hydrolyzed under appropriate conditions to yield the corresponding boronic acid. mdpi.com Detailed NMR spectroscopic analysis, particularly ¹¹B-NMR, is crucial for characterizing these compounds and understanding the complex equilibria involving the boron atom. mdpi.com

Boron MoietySynthetic MethodPrecursorsKey Features
Boronate Ester (Pinacol) N-AlkylationIminosugar, Benzyl bromide with boronate esterStable precursor for boronic acid. mdpi.com
Boronic Acid Hydrolysis of Boronate EsterBorylated iminosugar (ester form)Capable of forming reversible covalent bonds. nih.govcolab.ws

Stereochemical Variations: Synthesis of L-Enantiomers and Related Iminosugars

The biological activity of iminosugars is highly dependent on their stereochemistry. Therefore, significant effort has been dedicated to the synthesis of not only the D-ribitol isomer but also its L-enantiomer and other related stereoisomers such as those with lyxitol, allitol, and talitol configurations. researchgate.netnih.gov The synthesis of these variants relies on stereocontrolled methods and, crucially, the selection of appropriate chiral starting materials.

Synthesis of L-Enantiomers: The synthesis of 1,4-dideoxy-1,4-imino-L-ribitol can be achieved by starting from an L-configured carbohydrate precursor, such as L-ribose or L-ascorbic acid. researchgate.netresearchgate.net For example, one route to 1,4-dideoxy-1,4-imino-L-ribitol involves a sequence starting from an N-(1-phenylethyl)aziridine-2-carboxylate, a chiral building block. researchgate.net The key steps include reduction of the ester, debenzylation, and acid-mediated cyclization. researchgate.net

Synthesis of Related Iminosugars:

D- and L-Lyxitol Derivatives: The synthesis of 1,4-dideoxy-1,4-imino-D-lyxitol can be achieved starting from L-ribose, while the L-lyxitol enantiomer is accessible from D-ribose. nih.gov This highlights a common strategy where the stereochemistry of the starting sugar dictates the configuration of the final product.

D-Allitol and D-Talitol Derivatives: Stereoselective approaches to these iminosugars have been described using Ring-Closing Metathesis (RCM) as a key step. researchgate.net For instance, the synthesis of 1,4-dideoxy-1,4-imino-D-allitol can start from D-ribose, involving a highly stereoselective Grignard addition to a lactamine intermediate to set the desired stereochemistry before RCM and dihydroxylation. researchgate.net Similarly, 1,4-dideoxy-1,4-imino-D-talitol has been synthesized via the addition of vinylmagnesium bromide to a protected (S)-glyceraldimine derivative, followed by RCM. researchgate.net

D- and L-Arabinitol/Xylitol: Efficient syntheses of these four stereoisomers have been developed from commercially available chiral aziridines, using a sequence of two-carbon homologation, dihydroxylation, and regioselective aziridine (B145994) ring opening followed by intramolecular cyclization. fao.org

This body of work demonstrates that a wide range of stereochemically diverse five-membered ring iminosugars can be accessed through the careful selection of starting materials and the application of powerful synthetic transformations.

Target IminosugarStarting MaterialKey Synthetic StepsReference
1,4-Dideoxy-1,4-imino-L-ribitol N-(1-Phenylethyl)aziridine-2-carboxylateReduction, Debenzylation, Cyclization researchgate.net
1,4-Dideoxy-1,4-imino-D-lyxitol L-RiboseMulti-step sequence nih.gov
1,4-Dideoxy-1,4-imino-D-allitol D-RiboseGrignard addition, RCM, Dihydroxylation researchgate.net
1,4-Dideoxy-1,4-imino-D-talitol (S)-Glyceraldimine derivativeGrignard addition, RCM, Dihydroxylation researchgate.net
1,4-Dideoxy-1,4-imino-L-xylitol D-Arabinose derivativeNitrile formation, Reduction, Cyclization hw.ac.uk

Enzyme Inhibition Profiles and Mechanisms of N Methyl 1,4 Dideoxy 1,4 Imino D Ribitol

Glycosidase Inhibition by N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol and Related Pyrrolidine (B122466) Alkaloids

Pyrrolidine alkaloids are a well-established class of glycosidase inhibitors. nih.gov Their structural similarity to monosaccharides allows them to bind to the active sites of carbohydrate-processing enzymes, leading to competitive inhibition. The specific stereochemistry and substitutions on the pyrrolidine ring dictate their potency and selectivity towards different glycosidases.

Inhibition of Alpha-Glucosidases

Certain pyrrolidine alkaloids exhibit potent and selective inhibition of α-glucosidases. One such compound, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), is a known inhibitor of α-glucosidases and glycogen (B147801) phosphorylase. caymanchem.com It is a naturally occurring pyrrolidine alkaloid found in plants like Arachniodes standishii and has been utilized in research as an α-glucosidase inhibitor. Similarly, 1,4-dideoxy-1,4-imino-D-glucitol has been synthesized and identified as a potent α-D-glucosidase inhibitor with a K_i_ value of 7 x 10⁻⁴M, while being a less effective inhibitor of β-D-glucosidase (K_i_ 1.25 x 10⁻⁴M). nih.gov

Research on marine sponges has also identified 1,4-dideoxy-1,4-imino-D-arabinitol as the compound responsible for the α-glucosidase inhibitory activity in various extracts. nih.gov The presence of related iminopentitols, such as 1,4-dideoxy-1,4-imino-D-xylitol, was noted in less inhibitory extracts, suggesting that subtle structural differences significantly impact inhibitory potency. nih.gov

Table 1: Inhibition of Glycosidases by Related Pyrrolidine Alkaloids This table is interactive. You can sort and filter the data.

Compound Enzyme Source Inhibition Constant (K_i_)
1,4-dideoxy-1,4-imino-D-glucitol α-D-Glucosidase Saccharomyces cerevisiae 7 x 10⁻⁴ M

Inhibition of Alpha-Mannosidases, including Golgi Alpha-Mannosidase II

The pyrrolidine core is central to the design of inhibitors for α-mannosidases, enzymes crucial for glycoprotein (B1211001) processing. 1,4-dideoxy-1,4-imino-D-mannitol (B1212808) (DIM), which shares the pyrrolidine core of the well-known inhibitor swainsonine (B1682842), is a micromolar inhibitor of Golgi α-mannosidase II (GMII). nih.gov The development of effective and selective GMII inhibitors is a significant research focus due to the enzyme's role in various cellular processes. uark.edu

Studies on N-substituted derivatives of DIM have shown that while N-substitution tends to decrease α-mannosidase inhibitory activity, it can concurrently introduce significant inhibition of other glycosidases. nih.gov In cultured macrophages, DIM and swainsonine demonstrated inhibitory effects on Golgi mannosidases I and II, respectively, as well as on lysosomal α-mannosidase, leading to the accumulation of high-mannose oligosaccharides. nih.gov Further research into derivatives has revealed that 6-deoxy-DIM is a highly potent inhibitor of AMAN-2, an α-mannosidase from Caenorhabditis elegans with high structural identity to human GMII, exhibiting a K_i_ of 0.19 μM. nih.gov

Table 2: Comparative Inhibition of Alpha-Mannosidases This table is interactive. You can sort and filter the data.

Inhibitor Enzyme Target Key Finding
1,4-dideoxy-1,4-imino-D-mannitol (DIM) Golgi α-mannosidase II Micromolar inhibitor. nih.gov
6-deoxy-DIM AMAN-2 (human GMII analogue) Potent inhibition with a K_i_ of 0.19 μM. nih.gov
Swainsonine Golgi mannosidase II, Lysosomal α-mannosidase Leads to accumulation of specific mannose oligosaccharides. nih.gov

Broad-Spectrum Glycosidase Inhibitory Activity

The family of 1,4-dideoxy-1,4-imino-polyols demonstrates a broad range of inhibitory activities against various glycosidases. The specificity of inhibition is highly dependent on the stereochemistry of the hydroxyl groups on the pyrrolidine ring. For instance, 1,4-dideoxy-1,4-imino-D-glucitol is a potent inhibitor of α-D-glucosidase but also inhibits β-D-glucosidase and β-D-galactosidase, the latter non-competitively. nih.gov

A systematic evaluation of 33 N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) against a panel of glycosidases confirmed this principle. nih.gov While the primary α-mannosidase activity was often reduced upon N-substitution, some derivatives gained significant inhibitory activity against other glycosidases, highlighting the potential for tuning the specificity of these alkaloids through chemical modification. nih.gov This broad but tunable inhibitory profile makes pyrrolidine alkaloids a versatile scaffold for enzyme inhibitor design.

Inhibition of Eukaryotic DNA Polymerases by 1,4-Dideoxy-1,4-imino-D-ribitol

In a significant departure from their typical role as glycosidase inhibitors, certain pyrrolidine alkaloids have been found to inhibit eukaryotic DNA polymerases. Among eight naturally occurring pyrrolidine alkaloids tested, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), isolated from the mulberry tree (Morus alba), was a potent inhibitor of eukaryotic DNA polymerases. nih.gov It had minimal to no effect on prokaryotic DNA polymerases or other DNA metabolic enzymes like HIV-1 reverse transcriptase, demonstrating notable selectivity. nih.gov

Comparative Inhibition of DNA Polymerase Alpha and Beta

1,4-dideoxy-1,4-imino-D-ribitol (DRB) strongly inhibits the activities of both DNA polymerase α and β, which are key enzymes in eukaryotic DNA replication and repair, respectively. nih.gov The inhibition was observed to be potent, with IC₅₀ values in the micromolar range for both enzymes. nih.gov

Table 3: Inhibition of Eukaryotic DNA Polymerases by 1,4-Dideoxy-1,4-imino-D-ribitol (DRB) This table is interactive. You can sort and filter the data.

Enzyme IC₅₀ Value (μM)
DNA Polymerase α 21-35
DNA Polymerase β 21-35

Data sourced from a study on eukaryotic DNA polymerases. nih.gov

Kinetic Analysis of DNA Polymerase Inhibition: Substrate versus Template-Primer Interactions

Kinetic studies have elucidated the mechanism by which 1,4-dideoxy-1,4-imino-D-ribitol (DRB) inhibits DNA polymerases. nih.gov The inhibition of both DNA polymerase α and β by DRB was found to be competitive with respect to the dNTP substrate. nih.gov This suggests that DRB, as a deoxyribose analogue, competes with the natural deoxyribonucleotide triphosphates for binding to the active site of the polymerase.

However, the interaction with the DNA template-primer differs between the two polymerases. For DNA polymerase α, the inhibition was noncompetitive with the template-primer. nih.gov In contrast, the inhibition of DNA polymerase β was competitive with the template-primer. nih.gov The calculated K_i_ values indicated that the affinity of DRB was higher for the template-primer binding site than for the dNTP substrate-binding site on the enzyme. nih.gov This dual competitive mechanism for polymerase β—competing with both the substrate and the template-primer—represents a complex mode of inhibition.

Inhibition of Nucleoside Hydrolases in Parasitic Organisms

Parasitic protozoa, such as those from the Trypanosoma genus, are often incapable of de novo purine (B94841) synthesis, making them reliant on the salvage of purines from their hosts. nih.govnih.gov This dependency renders the enzymes of the purine salvage pathway, particularly nucleoside hydrolases, attractive targets for the development of anti-parasitic agents. nih.gov

In the context of trypanosomal enzymes, research has focused on other iminosugar derivatives. For example, N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) have been synthesized and assayed against various glycosidases. nih.gov These studies highlight that while N-substitution can sometimes decrease activity against a primary target, it can also confer significant inhibitory activity against other enzymes. nih.gov

The purine salvage pathway in kinetoplastid parasites is essential for their survival and involves a series of enzymes that recycle pre-formed purines from the host environment. nih.govnih.gov This pathway typically involves enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert purine bases into nucleotides. nih.gov Nucleoside hydrolases play a crucial role in this process by cleaving the N-glycosidic bond of nucleosides to release the purine base. nih.gov

The inhibition of these enzymes is a key strategy in the development of anti-trypanosomal drugs. The general mechanism of action for iminosugar inhibitors involves mimicking the transition state of the enzyme-catalyzed reaction. Their protonated nitrogen atom at physiological pH can mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding and competitive inhibition. The effectiveness of these inhibitors is often influenced by the stereochemistry of the hydroxyl groups and the nature of the substituent on the nitrogen atom, which can interact with specific residues in the enzyme's active site.

Inhibition of Glycogen Phosphorylase Activity by Related Compounds (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol)

While specific data on the inhibition of glycogen phosphorylase by this compound is not available, extensive studies have been performed on the related compound 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) . nih.govcaymanchem.comrsc.org Glycogen phosphorylase is a key enzyme in the regulation of glycogen metabolism, catalyzing the phosphorolytic cleavage of α-1,4 glycosidic bonds in glycogen to release glucose-1-phosphate. nih.govrsc.org

DAB is a potent inhibitor of glycogen phosphorylase. nih.govcaymanchem.comrsc.org The mechanism of inhibition by DAB has been a subject of some debate, with some studies suggesting it acts as an allosteric inhibitor, while others propose an uncompetitive or non-competitive mode of inhibition with respect to glycogen and phosphate. nih.gov It is believed that these iminosugar inhibitors bind to the active site's subsite that is normally occupied by the glucosyl residue being transferred. rsc.org

The inhibitory potential of DAB derivatives can be significantly influenced by subtle changes in their structure, highlighting the specificity of the enzyme's active site. rsc.org

Inhibitory Activity of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) on Glycogen Phosphorylase

Enzyme SourceIC₅₀Reference
Isolated Liver Cells1.0 µM caymanchem.com
Cerebral Cortex Homogenates463 nM caymanchem.com
Cerebellum Homogenates383 nM caymanchem.com

Other Enzymatic Targets of this compound and Related Iminosugars

The therapeutic potential of iminosugars extends beyond the inhibition of glycosidases and nucleoside hydrolases, with studies exploring their effects on other key enzymes involved in cellular metabolism.

Glycosyltransferases are a large family of enzymes responsible for the synthesis of oligosaccharides and glycoconjugates. nih.gov The inhibition of specific glycosyltransferases is a promising therapeutic strategy for various diseases, including cancer and bacterial infections. Iminosugars are known to act as inhibitors of these enzymes. nih.gov For example, N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) have shown inhibitory activity against a range of glycosidases, and by extension, are considered potential inhibitors of glycosyltransferases due to their structural similarity to the sugar donors or acceptors. nih.gov The development of selective Golgi α-mannosidase II inhibitors from 1,4-dideoxy-1,4-imino-D-lyxitol derivatives further underscores the potential of N-substituted iminosugars in targeting specific glycosyltransferases. nih.govrsc.orgnih.gov

Ceramide glucosyltransferase (CGT) is a key enzyme in the biosynthesis of most glycosphingolipids, catalyzing the transfer of glucose from UDP-glucose to ceramide. The inhibition of CGT is a therapeutic approach for substrate reduction therapy in lysosomal storage diseases like Gaucher disease. While direct data for this compound is unavailable, N-alkylated iminosugars are known inhibitors of CGT. The mechanism of inhibition is thought to involve the iminosugar mimicking the ceramide substrate.

Interactions with O-linked-N-acetylglucosaminidase (OGA)

No data are available in the current scientific literature regarding the inhibitory profile or mechanism of action of this compound on the enzyme O-linked-N-acetylglucosaminidase (OGA).

Structure Activity Relationships Sar and Conformational Studies of N Methyl 1,4 Dideoxy 1,4 Imino D Ribitol Derivatives

Influence of N-Substitution on Inhibitory Potency and Selectivity

The identity of the substituent on the pyrrolidine (B122466) nitrogen is a critical determinant of the biological activity of iminoribitol derivatives. Modifications at this position directly influence the molecule's size, shape, and electronic properties, thereby altering its binding affinity and selectivity for different enzymes.

Effects of N-Alkyl Chain Length and Stereochemistry on Enzyme Binding

The length of N-alkyl chains is a well-established parameter in modifying the biological activity of enzyme inhibitors. nih.govnih.gov Studies on related classes of compounds have demonstrated that increasing the length of an alkyl chain can have a profound, and often deactivating, effect on enzyme interaction. nih.gov For instance, in studies involving laccase and imidazolium (B1220033) ionic liquids, the inactivation of the enzyme was found to increase significantly with the length of the N-alkyl chain on the imidazolium ring. nih.gov This principle suggests that while N-alkylation is a viable strategy for exploring the steric limits of an enzyme's active site, longer chains may introduce unfavorable interactions or conformational changes that reduce inhibitory effectiveness. The stereochemistry of these chains, particularly if they contain chiral centers, would further dictate the precise fit and orientation within the complex and specific binding pockets of a target enzyme.

Role of Aromatic Moieties in N-Arylmethyl Substituted Iminoribitols

The introduction of aromatic moieties, specifically through N-arylmethyl substitution, has proven to be a highly effective strategy for developing potent inhibitors. Research on N-arylmethyl-iminoribitol derivatives as inhibitors for purine (B94841) specific nucleoside hydrolase from Trypanosoma vivax has shown that these aromatic groups can engage in significant, favorable interactions within the enzyme's active site. nih.gov

Docking studies of the most active inhibitors revealed that the aromatic nucleobase mimics participate in aromatic stacking interactions with tryptophan residues in the active site. nih.gov Furthermore, these derivatives form crucial hydrogen bonds between their hydroxyl groups and active site amino acid residues. nih.gov This work led to the development of several potent inhibitors with low nanomolar activity. nih.gov

Table 1: Inhibitory Activity of N-Arylmethyl Iminoribitol Derivatives against T. vivax Nucleoside Hydrolase Interactive table. Click on headers to sort.

Compound Name Substitution Moiety Kᵢ (nM)
N-(9-deaza-adenin-9-yl)methyl-1,4-dideoxy-1,4-imino-D-ribitol 9-Deaza-adenin-9-yl)methyl 4.1 nih.gov
N-(9-deazahypoxanthin-9-yl)methyl-1,4-dideoxy-1,4-imino-D-ribitol 9-Deazahypoxanthin-9-yl)methyl 4.4 nih.gov
1,4-dideoxy-1,4-imino-N-(8-quinolinyl)methyl-D-ribitol (UAMC-00115) (8-Quinolinyl)methyl 10.8 nih.gov

Conformational Analysis of Pyrrolidine Ring Systems in Iminosugars

The five-membered pyrrolidine ring at the core of iminoribitols is not planar and can adopt various conformations, or "puckers." The preferred conformation influences the spatial orientation of the hydroxyl substituents and the N-substituent, which is critical for effective binding to a target enzyme.

Spectroscopic Characterization (e.g., NMR) for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational preferences of pyrrolidine rings in solution. frontiersin.orgresearchgate.net Such studies have shown that the pyrrolidine ring can exist in different conformations, often described as Cγ-endo or Cγ-exo puckers. frontiersin.org These conformers can be in equilibrium, with their relative populations determined by the substitution pattern and solvent. frontiersin.org Quantum mechanical calculations have been used in conjunction with NMR data to determine that for some derivatives, a Cγ-endo pucker is energetically more stable than the Cγ-exo state. frontiersin.org The analysis of coupling constants and Nuclear Overhauser Effects (NOEs) in NMR spectra provides detailed insights into the three-dimensional structure and flexibility of these inhibitor molecules. researchgate.net

Computational Modeling of Enzyme-Inhibitor Complexes and Binding Mechanisms

Computational methods, including molecular docking, quantum mechanics/molecular mechanics (QM/MM), and pKa calculations, are invaluable for visualizing and understanding the interactions between iminosugar inhibitors and their target enzymes at an atomic level. nih.govrsc.orgnih.gov Docking studies have successfully identified key binding interactions, such as the aromatic stacking of N-arylmethyl groups and specific hydrogen bonds, that contribute to high inhibitory potency. nih.gov

More advanced computational analyses have revealed the subtle mechanisms that dictate binding and selectivity. rsc.orgnih.gov For example, in the study of related N-substituted imino-lyxitols binding to α-mannosidases, modeling showed that the protonation state of the inhibitor's pyrrolidine nitrogen is critical. rsc.orgnih.gov The calculations indicated that the pyrrolidine ring of imino-D-lyxitols likely binds to the active site of Drosophila melanogaster Golgi α-mannosidase II (dGMII) in its neutral form, whereas it prefers the protonated form when binding to Jack-bean α-mannosidase (JBMan). rsc.org These models provide a powerful framework for understanding how inhibitors adapt to different enzymatic environments. nih.gov

Steric and Electronic Factors Governing Enzyme Selectivity

The selectivity of an iminosugar inhibitor for one enzyme over another is governed by a delicate balance of steric and electronic factors. nih.govresearchgate.net These factors arise from the interplay between the inhibitor's structure and the unique architecture and chemical environment of the enzyme's active site.

Electronic factors involve the distribution of charge and the potential for non-covalent interactions, such as hydrogen bonds and electrostatic interactions. nih.govnih.gov Aromatic stacking, as seen with N-arylmethyl derivatives, is a powerful electronic interaction that significantly enhances binding affinity. nih.gov Perhaps most critically, the protonation state of the pyrrolidine nitrogen dictates its ability to act as a hydrogen bond donor or acceptor. rsc.orgnih.gov The optimal inhibitory activity is often achieved when the pKa of the iminosugar is well-matched to the pH environment of the target enzyme's active site, allowing for the formation of a key ionic bond with a catalytic carboxylate residue. rsc.orgnih.govresearchgate.net Unfavorable electrostatic repulsions between the inhibitor and charged residues in the active site can also act as a strong negative selectivity determinant, preventing binding. nih.gov

Design Principles for Enhanced Inhibitory Potency and Specificity

The development of derivatives of N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol with enhanced inhibitory potency and specificity is a primary objective in medicinal chemistry. The inherent structural and chemical properties of iminosugars, such as their polyhydroxylated nature and the basicity of the endocyclic nitrogen, provide a versatile scaffold for modification. mdpi.com Strategic derivatization aims to optimize interactions with the target glycosidase's active site, leading to improved therapeutic profiles. Key design principles revolve around the modification of the N-substituent, exploitation of enzyme subsites, the influence of stereochemistry, and the modulation of physicochemical properties like the inhibitor's protonation state.

Influence of N-Substituent Modification

The nitrogen atom of the pyrrolidine ring is a common and effective site for chemical modification. The nature of the N-substituent—ranging from simple alkyl chains to complex aromatic systems—profoundly impacts both the potency and the selectivity of the inhibitor.

N-Alkylation and Chain Length: The length and lipophilicity of N-alkyl chains are critical determinants of inhibitory activity. While short alkyl chains can sometimes decrease potency, longer hydrophobic chains often enhance it. nih.gov This enhancement is attributed to the ability of the longer chain to shield the protonated nitrogen at the active site and to form additional favorable interactions with hydrophobic channels or auxiliary binding sites within the enzyme. nih.gov For instance, studies on 1-deoxynojirimycin (B1663644) (DNJ) derivatives have shown that compounds with longer N-alkyl chains can exhibit inhibitory potencies similar to or greater than the unsubstituted parent compound against certain glycosidases. nih.gov However, this effect is highly dependent on the specific enzyme. In some cases, such as with derivatives of 1,4-dideoxy-1,4-imino-d-mannitol (B1212808) (DIM), N-substitution can lead to a decrease in activity against one enzyme (e.g., α-mannosidase) while simultaneously inducing significant inhibition of other glycosidases, thereby altering the specificity profile. rsc.org

N-Arylation and Bulky Groups: The introduction of bulky and aromatic N-substituents can lead to a dramatic increase in inhibitory potency. These groups can engage in π-stacking and van der Waals interactions with aromatic amino acid residues within the enzyme's active site, providing strong anchor points for the inhibitor. nih.gov For example, an adamantyl derivative of DNJ was found to be the most potent inhibitor in one series against yeast α-glucosidase. nih.gov This strategy of using a building block approach, which combines the iminosugar scaffold with various interface moieties and terminal functional groups, allows for the systematic exploration of these interactions to optimize potency and selectivity. mdpi.com

Preclinical Investigations of Biological Activities of N Methyl 1,4 Dideoxy 1,4 Imino D Ribitol

In Vitro Studies on Cellular and Enzyme Models

Cytotoxicity Evaluation in Malignancy Cell Lines

Investigations into the cytotoxic properties of derivatives of 1,4-dideoxy-1,4-imino-D-ribitol have revealed potential anti-cancer activity. A study focused on new 5-O-alkyl derivatives of 1,4-dideoxy-1,4-imino-D-ribitol, which were synthesized and assessed for their effects on both solid and hematological cancer cell lines. nih.gov

Notably, the compound 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol demonstrated significant cytotoxicity against SKBR3 breast cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of approximately 2 µM. nih.gov Its analogues with a C₁₈ chain also showed cytotoxic effects on SKBR3 cells, with IC₅₀ values below 10 µM. nih.gov Furthermore, compound 13 was found to inhibit the proliferation of JURKAT cells, a cell line established from a patient with T-cell leukemia, with an IC₅₀ value of around 8 µM. nih.gov

Table 1: Cytotoxicity of 1,4-dideoxy-1,4-imino-D-ribitol Derivatives

Compound Cell Line Malignancy Type IC₅₀ Value
1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol SKBR3 Breast Cancer ~2 µM
C₁₈ Analogues of 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol SKBR3 Breast Cancer <10 µM

Investigations of Antiviral Activity (e.g., against BVDV as an HCV surrogate)

Publicly available scientific literature and research databases did not yield specific studies investigating the antiviral activity of N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol against Bovine Viral Diarrhea Virus (BVDV) or other viral models. While other iminosugars have been evaluated for such properties, data for this particular compound is not present in the searched resources. nih.govmdpi.com

Glycogenolysis Inhibition in Isolated Cell Systems

Based on available research, no preclinical data were found concerning the specific effects of this compound on glycogenolysis inhibition in isolated cell systems. Studies on related iminosugars like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) have shown potent inhibition of glycogen (B147801) phosphorylase and glycogenolysis in rat hepatocytes, but similar investigations for the N-methylated ribitol (B610474) variant are not documented in the provided sources. nih.govcaymanchem.com

Enzyme Assay-Based Profiling and Characterization

While pyrrolidine (B122466) alkaloids are primarily known as glycosidase inhibitors, research has demonstrated that the parent compound, 1,4-dideoxy-1,4-imino-D-ribitol (DRB), also inhibits eukaryotic DNA polymerases. nih.gov In a screening of eight different naturally occurring pyrrolidine alkaloids, DRB, originally isolated from the mulberry tree (Morus alba), was the only one to strongly inhibit the activities of these enzymes. nih.gov

The inhibitory effect was specific to eukaryotic DNA polymerases, with almost no impact observed on prokaryotic DNA polymerases or other DNA metabolic enzymes like HIV-1 reverse transcriptase, T7 RNA polymerase, or bovine deoxyribonuclease I. nih.gov The IC₅₀ values for the inhibition of eukaryotic DNA polymerases were in the range of 21-35 µM. nih.gov

Kinetic analysis revealed that the inhibition of DNA polymerases α and β by DRB was competitive with respect to the dNTP substrate. nih.gov However, the mechanism differed concerning the template-primer; inhibition was noncompetitive for DNA polymerase α but competitive for DNA polymerase β. nih.gov The affinity of DRB was suggested to be higher for the template-primer binding site than the dNTP substrate-binding site, despite DRB being an analogue of deoxyribose. nih.gov

Table 2: Enzyme Inhibition Profile of 1,4-dideoxy-1,4-imino-D-ribitol (DRB)

Enzyme Enzyme Type Inhibition IC₅₀ Value Kinetic Profile (vs. dNTP) Kinetic Profile (vs. Template-Primer)
Eukaryotic DNA Polymerase α DNA Polymerase Yes 21-35 µM Competitive Noncompetitive
Eukaryotic DNA Polymerase β DNA Polymerase Yes 21-35 µM Competitive Competitive
Prokaryotic DNA Polymerases DNA Polymerase No - - -
HIV-1 Reverse Transcriptase DNA Polymerase No - - -
T7 RNA Polymerase RNA Polymerase No - - -

In Vivo Studies in Animal Models

Evaluation in Models of Parasitic Diseases (e.g., African Trypanosomiasis)

A review of available scientific literature did not provide any data on the in vivo evaluation of this compound in animal models of parasitic diseases, including African Trypanosomiasis.

Impact on Carbohydrate Metabolism and Glycogen Homeostasis in Animal Models

No published preclinical studies detailing the effects of this compound on carbohydrate metabolism or glycogen homeostasis in animal models were found during the literature search. Consequently, no research findings or data tables can be presented for this section.

Research Perspectives and Future Directions for N Methyl 1,4 Dideoxy 1,4 Imino D Ribitol

Rational Design and Synthesis of Next-Generation Iminosugar Analogues for Specific Therapeutic Targets

The development of first-generation iminosugar drugs was often hampered by a lack of selectivity, leading to off-target effects. acs.orgnih.gov Current research efforts are intensely focused on the rational design of second-generation analogues, such as N-alkylated pyrrolidines, to achieve improved activity and specificity for a wider array of biochemical targets. acs.org The core principle involves modifying the basic iminosugar scaffold to optimize interactions with the active site or allosteric sites of a target enzyme.

The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol and its derivatives builds upon established methods for creating the parent DRB scaffold, which can be conveniently produced from inexpensive starting materials like D-ribose. researchgate.net A common and versatile strategy for introducing the N-alkyl group is through reductive amination. acs.org For instance, N-alkylation of a parent iminosugar can be achieved via reactions with various alkylamines. acs.org More complex N-alkylated derivatives of similar iminosugar scaffolds, such as 1,4-dideoxy-1,4-imino-D-arabinitol, have been synthesized using pseudohemiketal lactams as key intermediates, a method that allows for the introduction of diverse substituents on the nitrogen atom. nih.gov

The rationale for creating N-methylated and other N-alkylated analogues is to probe and exploit specific interactions within the target protein. Studies on other N-alkylated iminosugars have shown that the nature of the alkyl chain can dramatically alter biological activity. For example, N-alkylation of 1,5-dideoxy-1,5-iminopentitols revealed that a long hydrophobic N-decyl group was particularly effective for immunosuppressive activity, suggesting the presence of a lipophilic pocket in the target biomolecule. nih.gov This highlights a key principle in next-generation design: modifying the N-substituent to enhance binding affinity and selectivity for the intended therapeutic target, be it a glycosidase, glycosyltransferase, or another protein entirely. nih.govrsc.org

Future design strategies will increasingly rely on computational modeling to predict how modifications, such as N-methylation, will affect the binding conformation and affinity of the iminosugar to its target. nih.gov This allows for a more targeted and efficient synthetic approach, prioritizing analogues with the highest predicted therapeutic potential.

Advanced Methodologies for Target Identification and Validation in Iminosugar Research

A critical challenge in developing iminosugars like this compound is identifying and validating their precise molecular targets. While glycosidases are the historical targets for iminosugars, research has expanded to include a vast range of other proteins. wikipedia.org Advanced methodologies are essential for pinpointing these interactions and confirming their relevance to disease pathology.

Modern target identification transcends traditional biochemical assays by integrating sophisticated, data-driven approaches. nih.gov Techniques such as chemoproteomics, specifically activity-based protein profiling (ABPP), utilize chemical probes to identify protein-ligand interactions within a native cellular environment. fao.org This allows researchers to move beyond purified enzymes and discover novel binding partners in a complex proteome. Furthermore, genetic methods like CRISPR-Cas9 genome editing can validate a target's role by assessing how its knockout or modification affects cellular response to the iminosugar. fao.org These genetic and proteomic approaches provide a powerful combination for confirming that modulating a specific target with an iminosugar derivative produces a desired therapeutic outcome. nih.govrsc.org

Mechanistic Elucidation of Enzyme-Inhibitor Interactions and Allosteric Modulation

Understanding precisely how this compound binds to and modulates its target is fundamental to its development. The parent compound, DRB, is known to inhibit eukaryotic DNA polymerases competitively with respect to the dNTP substrate. uark.edu For glycosidases, iminosugars typically act as competitive inhibitors by mimicking the structure of the carbohydrate substrate. uark.edu

However, the future of iminosugar research lies in exploring more complex regulatory mechanisms, such as allosteric modulation. Allosteric modulators bind to a site on the enzyme distinct from the active (orthosteric) site, inducing a conformational change that alters the enzyme's function. This can offer greater specificity than active-site inhibition, as allosteric sites are often less conserved across enzyme families. Computational methods, including hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, are becoming invaluable for studying these interactions. nih.gov Such calculations can predict the protonation state of the iminosugar's nitrogen atom and key amino acid residues in the enzyme's active site, which can differ depending on the local pH and the specific iminosugar structure. nih.gov These computational insights help explain the observed inhibitory properties and guide the design of analogues with enhanced or altered mechanisms of action, such as pH-selective binding. acs.org

Development of Novel Assay Systems for High-Throughput Biological Profiling

To efficiently screen libraries of N-methylated iminosugar analogues and other derivatives, robust and scalable assay systems are required. High-throughput screening (HTS) combines robotic automation, sensitive detection methods, and powerful data analysis to evaluate thousands of compounds in parallel. These assays can be designed to measure a specific output, such as the inhibition of a particular enzyme, or to profile a wide range of cellular changes.

For iminosugar research, HTS can be applied in various ways. Enzyme inhibition assays can be miniaturized for a 96-well or 384-well plate format, allowing for the rapid determination of inhibitory constants (Kᵢ or IC₅₀) against a panel of enzymes. nih.gov Cell-based assays are also crucial, as they provide a more physiologically relevant context. nih.gov For example, high-content screening (HCS), which uses automated microscopy and image analysis, can assess multiple cellular parameters simultaneously, such as protein localization, cell morphology, or the expression of specific biomarkers. Multiplexed assays using human primary cells can provide valuable information on cytotoxicity and immunomodulatory effects by measuring cytokine secretion and cell surface markers. The development of such comprehensive profiling systems is key to identifying not only the most potent compounds but also those with the most favorable selectivity and safety profiles.

Exploration of this compound and its Derivatives as Chemical Probes for Biological Pathways

Beyond their direct therapeutic potential, iminosugar derivatives are powerful tools for basic research. This compound and related compounds can be used as chemical probes to investigate the roles of specific enzymes in complex biological pathways. By selectively inhibiting an enzyme, researchers can observe the downstream consequences and thus elucidate the enzyme's function.

The versatility of iminosugar synthesis allows for the incorporation of various functional groups, turning them into highly specialized probes. nih.gov For example, attaching a terminal alkyne or azide (B81097) group to an N-alkylated iminosugar scaffold enables its use in "click chemistry" reactions. nih.gov This allows the probe to be tagged with a reporter molecule, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification, facilitating the identification of its binding partners within the cell. fao.org Such probes are instrumental in target deconvolution efforts and for mapping the metabolic pathways and signaling cascades in which the target enzyme participates. rsc.orgrsc.org

Interdisciplinary Approaches for Iminosugar Research and Therapeutic Development

The successful translation of a compound like this compound from a laboratory curiosity to a clinical therapeutic requires a deeply interdisciplinary approach. This involves a seamless collaboration between multiple fields of expertise.

This integrated strategy begins with synthetic and medicinal chemists , who design and create novel iminosugar analogues with tailored properties. nih.gov Their work is increasingly guided by computational chemists and molecular modelers , who use in silico tools to predict binding affinities and mechanisms of action. nih.govnih.gov Once synthesized, these compounds are evaluated by biochemists and cell biologists , who perform enzyme assays and cell-based profiling to determine potency, selectivity, and mechanism. nih.govnih.gov

A crucial component of modern drug discovery is the integration of "omics" technologies . Genomics and proteomics specialists help identify and validate targets using techniques like CRISPR and chemoproteomics. fao.orgrsc.org As promising candidates emerge, pharmacologists and experts in drug metabolism and pharmacokinetics (DMPK) study their behavior in biological systems. For complex conditions like immune-mediated inflammatory diseases, collaboration with immunologists is essential to understand the compound's effect on intricate signaling pathways and cell populations. nih.gov This collaborative ecosystem, which bridges chemistry, biology, and computational science, is vital for navigating the complexities of drug discovery and maximizing the therapeutic potential of next-generation iminosugars.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol and its derivatives?

  • Methodological Answer : The synthesis typically involves stereoselective modifications of iminoribitol scaffolds. For example, a five-step route from N-protected dehydroproline methyl esters uses osmium tetraoxide-mediated dihydroxylation to achieve the desired stereochemistry (yield: >70%) . Critical steps include protecting group strategies (e.g., isopropylidene or benzyl groups) and reductive amination for N-methylation. Column chromatography (e.g., Sephadex LH-20) is essential for purification .

Q. How does this compound function as a transition-state analogue inhibitor?

  • Methodological Answer : The compound mimics the oxocarbenium-ion transition state in glycosidase and nucleoside hydrolase reactions. Its protonated iminoribitol nitrogen mimics the partial positive charge at the reaction's transition state, enabling tight binding (Ki values in nM range). Structural validation via X-ray crystallography shows alignment of the iminoribitol moiety with the enzyme's active site .

Q. Which natural sources contain this compound, and how is it quantified?

  • Methodological Answer : The compound is found in Morus spp. (mulberry) latex, often alongside 1-deoxynojirimycin (DNJ). Quantification requires HPLC with evaporative light scattering detection (ELSD) or LC-MS. Note: Concentrations vary by species and environment (e.g., 0.32% DNJ vs. undetectable iminoribitol in some samples) .

Advanced Research Questions

Q. How can researchers optimize selectivity of iminoribitol derivatives to avoid cross-reactivity with human enzymes?

  • Methodological Answer : Structural modifications, such as N-arylmethyl substitutions or methylene linkers, enhance selectivity. For instance, introducing bulky aryl groups reduces affinity for human purine nucleoside phosphorylase (hPNP) while maintaining inhibition of parasitic nucleoside hydrolases (e.g., T. vivax IAG-NH). Molecular docking and free-energy calculations guide rational design .

Q. What experimental techniques resolve contradictions in reported bioactivity data for iminoribitol derivatives?

  • Methodological Answer : Variability in enzyme inhibition assays (e.g., pH sensitivity or substrate specificity) can lead to discrepancies. Standardize assays using recombinant enzymes (e.g., expressed in E. coli) and validate with isothermal titration calorimetry (ITC) for binding affinity. Cross-validate natural product concentrations via NMR or isotopic labeling .

Q. How do crystal structures inform the design of high-potency iminoribitol-based inhibitors?

  • Methodological Answer : X-ray crystallography of enzyme-inhibitor complexes (e.g., T. vivax NH with immucillins) reveals critical interactions, such as hydrogen bonding between the iminoribitol hydroxyls and catalytic residues (e.g., Asp 40). Use this data for fragment-based drug design, prioritizing substituents that fill hydrophobic pockets without steric clashes .

Q. What strategies address low yields in iminoribitol derivatization reactions?

  • Methodological Answer : Optimize reaction conditions using design of experiments (DoE). For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives benefits from controlled temperature (0–25°C) and ligand additives (e.g., TBTA). Monitor intermediates via <sup>1</sup>H-NMR to identify kinetic bottlenecks .

Experimental Design Considerations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC analysis to confirm enantiomeric excess (>98%) .
  • Enzyme Assays : Include transition-state analogues (e.g., immucillin H) as positive controls to benchmark inhibitor potency .
  • Natural Product Variability : Source plant materials from controlled cultivation to minimize alkaloid content fluctuations .

Data Contradictions and Solutions

  • Issue : Discrepancies in mulberry latex alkaloid content.
    • Resolution : Standardize extraction protocols (e.g., cold methanol extraction) and validate with multiple detection methods (e.g., LC-MS/MS and <sup>13</sup>C-NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.